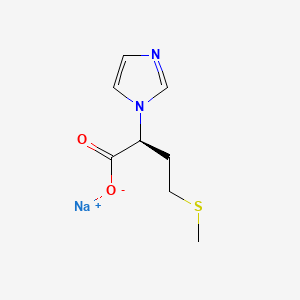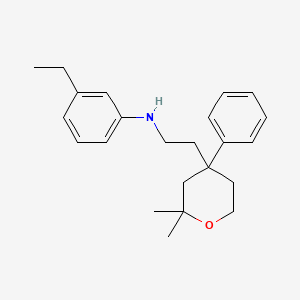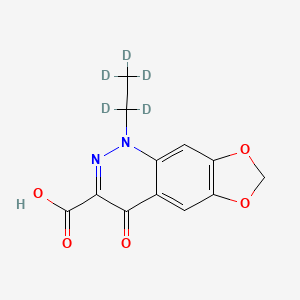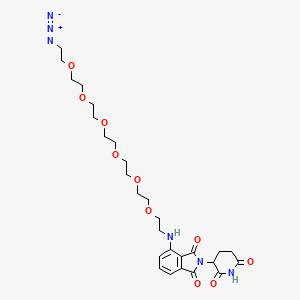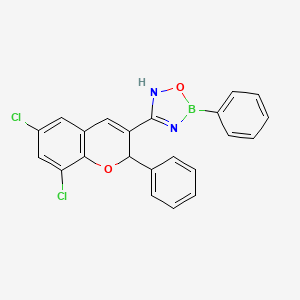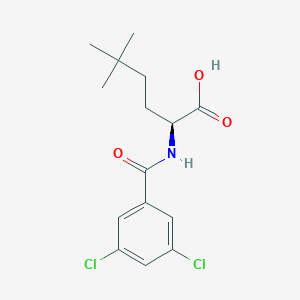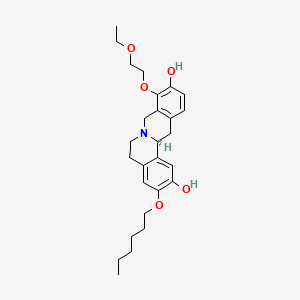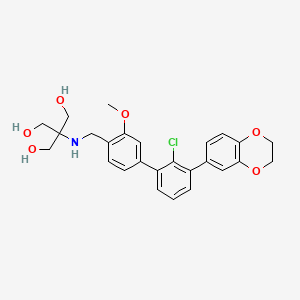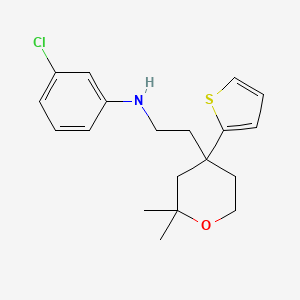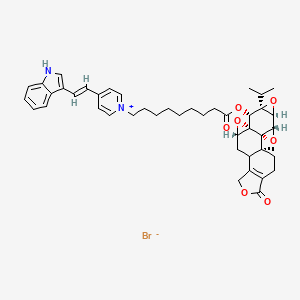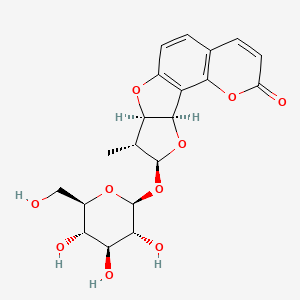
Peucedanoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peucedanoside A is a glycoside compound that can be isolated from the roots of Peucedanum praeruptorum Dunn . It belongs to the class of phenylpropanoids and coumarins, which are known for their diverse biological activities . This compound has garnered interest due to its potential pharmaceutical applications and its presence in traditional Chinese medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Peucedanoside A is typically isolated from natural sources rather than synthesized chemically. The roots of Peucedanum praeruptorum Dunn are the primary source of this compound . The extraction process involves drying and grinding the roots, followed by solvent extraction and purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Peucedanum praeruptorum Dunn. The roots are harvested, dried, and processed to extract the glycoside. Advanced extraction techniques, such as supercritical fluid extraction, may be employed to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Peucedanoside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the coumarin structure, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified glycoside or coumarin structures. These derivatives may exhibit different biological activities and pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Peucedanoside A has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of glycosides and coumarins.
Biology: Research has shown its potential in modulating biological pathways and cellular functions.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
Peucedanoside A exerts its effects through multiple molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The exact mechanism of action may vary depending on the biological context and the specific target cells or tissues .
Vergleich Mit ähnlichen Verbindungen
Peucedanoside A is unique among glycosides and coumarins due to its specific structure and biological activities. Similar compounds include:
Eigenschaften
Molekularformel |
C20H22O10 |
|---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
(12R,13R,14S,16R)-13-methyl-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,11,15-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),5,8-tetraen-4-one |
InChI |
InChI=1S/C20H22O10/c1-7-16-18(12-9(26-16)4-2-8-3-5-11(22)28-17(8)12)29-19(7)30-20-15(25)14(24)13(23)10(6-21)27-20/h2-5,7,10,13-16,18-21,23-25H,6H2,1H3/t7-,10-,13-,14+,15-,16-,18-,19+,20+/m1/s1 |
InChI-Schlüssel |
SHTWASFOJJUXIC-KTKFYOGDSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2[C@@H](C3=C(O2)C=CC4=C3OC(=O)C=C4)O[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Kanonische SMILES |
CC1C2C(C3=C(O2)C=CC4=C3OC(=O)C=C4)OC1OC5C(C(C(C(O5)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


